molecular formula C8H7N3O2S B11776637 Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

Cat. No.: B11776637
M. Wt: 209.23 g/mol
InChI Key: UCRLRMCBCOTDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound featuring a thienopyrazine core with an amino group at position 6 and a methyl ester at position 5. It serves as a key intermediate for synthesizing derivatives via Pd-catalyzed Buchwald–Hartwig cross-coupling reactions, enabling the introduction of diverse (hetero)aryl groups at the 7-position .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)4-5-7(14-6(4)9)11-3-2-10-5/h2-3H,9H2,1H3

InChI Key

UCRLRMCBCOTDRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=NC=CN=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the thieno[2,3-b]pyrazine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. The exact molecular pathways involved may include modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-b]pyrazine Derivatives

A series of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., 2a–2o) were synthesized by modifying the amino group with aryl or heteroaryl substituents. Key comparisons include:

Table 1: Select Thieno[2,3-b]pyrazine Derivatives
Compound Substituent Yield (%) Melting Point (°C) Antitumor Activity (IC₅₀, μM)
2b 2-Methoxyphenyl 65 186–188 Moderate activity (NCI-H460)
2f 3,4-Dimethoxyphenyl 86 Not reported High activity (MCF-7)
2o 2-Nitrophenyl Not reported 225–227 Moderate apoptosis induction
Parent compound (1a) NH₂ N/A N/A Baseline activity
  • Structural Impact : Electron-donating groups (e.g., methoxy in 2b , 2f ) enhance antitumor potency, while electron-withdrawing groups (e.g., nitro in 2o ) may reduce bioavailability but improve apoptosis induction .
  • Synthesis : Derivatives are synthesized via Pd(OAc)₂/Xantphos (for amine coupling) or Pd(OAc)₂/rac-BINAP (for bromide coupling), achieving yields of 50–95% .

Furo[2,3-b]pyrrole and Pyrrolo[2,3-b]pyrazine Analogs

Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate
  • Core Structure : Replaces thiophene with furan, reducing aromatic stability and altering electronic properties.
  • Synthesis: Prepared via thermolysis or phase-transfer catalysis, differing from Pd-catalyzed methods used for thienopyrazines .
  • Applications: Limited biological data, but structural differences suggest varied reactivity in drug design.
Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
  • Core Structure : Pyrrolo[2,3-b]pyrazine with bromine at position 2.
  • Properties: Higher molecular weight (270.09 vs. ~207 for thieno analogs) and discontinued commercial availability, possibly due to stability or synthesis challenges .

Ester and Acid Variants

Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate
  • Modifications : Ethyl ester (vs. methyl) and furan core.
  • Impact : Ethyl group may improve lipid solubility, while furan’s lower aromaticity could reduce target binding efficiency .
7-Aminothieno[2,3-b]pyrazine-6-carboxylic Acid
  • Modifications : Carboxylic acid replaces methyl ester.

Thiazolo[3,2-a]pyrimidine Derivatives

  • Core Structure: Thiazolo-pyrimidine with cyano and arylidene substituents.
  • Synthesis: Reflux with chloroacetic acid, contrasting with Pd-catalyzed methods for thienopyrazines.
  • Activity: Limited antitumor data, but structural diversity highlights the importance of heterocycle choice in bioactivity .

Key Findings and Implications

Structural Flexibility: Thieno[2,3-b]pyrazines exhibit tunable antitumor activity through substituent variation, outperforming furo and pyrrolo analogs in synthetic accessibility and biological evaluation .

Electronic Effects : Electron-donating groups enhance potency, while brominated or nitro-substituted derivatives offer reactivity for further functionalization .

Core Heterocycle Impact : Thiophene’s aromatic stability and sulfur atom contribute to stronger intermolecular interactions compared to furan or pyrrole analogs .

Biological Activity

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thieno-Pyrazine Core : Initial reactions involve the creation of the thieno[2,3-b]pyrazine scaffold through cyclization processes.
  • Carboxylation : The introduction of the carboxylate group is achieved through various methods, including nucleophilic substitution reactions.
  • Methylation : Finally, methylation is performed to yield the target compound.

These steps require careful control of reaction conditions to maximize yield and purity .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent. Research indicates that it can inhibit cell proliferation in:

  • Gastric Adenocarcinoma (AGS)
  • Colorectal Adenocarcinoma (CaCo-2)
  • Breast Carcinoma (MCF7)
  • Non-Small-Cell Lung Carcinoma (NCI-H460)

The mechanism of action appears to involve interference with critical cellular processes essential for tumor growth .

The compound's mechanism likely involves binding to specific molecular targets such as enzymes or receptors that are crucial in cancer cell signaling pathways. For example, it may inhibit B-Raf kinase activity, which is involved in cell proliferation and survival pathways .

Anti-inflammatory Activity

Preliminary studies have suggested that this compound may also exhibit anti-inflammatory properties. This could be attributed to its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how variations in chemical structure affect biological activity. For instance, modifications in the amino or carboxyl groups can significantly influence the compound's potency against different cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
Methyl 7-amino-thieno[2,3-b]pyrazine-6-carboxylateModerateLow

This table illustrates how structural differences lead to varying biological activities among related compounds .

Case Studies

  • Study on Antitumor Activity : In a recent study evaluating various derivatives of thieno[2,3-b]pyrazines, this compound was shown to exhibit superior cytotoxicity against MCF7 cells compared to other derivatives .
  • Inflammatory Response Evaluation : Another study assessed the anti-inflammatory effects by measuring nitric oxide production in LPS-stimulated macrophages. This compound reduced nitric oxide levels significantly compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.